molecular formula C21H23N9 B4458558 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4458558
M. Wt: 401.5 g/mol
InChI Key: FMHREGSREOSXEN-UHFFFAOYSA-N
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Description

6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Properties

IUPAC Name

6-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N9/c1-3-28-10-12-29(13-11-28)20-23-9-6-18(25-20)17-14-24-21-26-19(27-30(21)15(17)2)16-4-7-22-8-5-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHREGSREOSXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=N2)C3=C(N4C(=NC(=N4)C5=CC=NC=C5)N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrimidine and triazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Zidovudine
  • Stavudine
  • 5-flurouracil
  • Methotrexate
  • Imatinib
  • Dasatinib
  • Pazopanib
  • Nilotinib
  • Uramustine
  • Tegafur
  • Cytarabine
  • Trimethoprim
  • Sulfamethazine
  • Minoxidil
  • Phenobarbital
  • Primidone
  • Risperidone

Uniqueness

What sets 6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine apart from these similar compounds is its unique structural features, which confer distinct biological activities. The presence of the triazolo[1,5-a]pyrimidine moiety, combined with the pyridyl and piperazino groups, enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-[2-(4-ethylpiperazino)-4-pyrimidinyl]-7-methyl-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.